2-Chloroadenosinetriphosphatesodiumsalt

Description

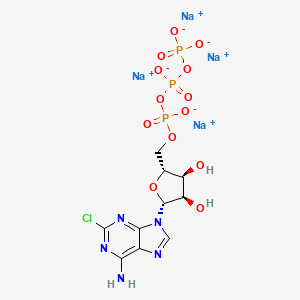

2-Chloroadenosinetriphosphatesodiumsalt is a chemically modified nucleotide analog derived from adenosine triphosphate (ATP). Its structure features a chlorine atom substituted at the 2-position of the adenine base and three phosphate groups attached to the ribose sugar (Figure 1). The sodium salt form enhances solubility for experimental use in biochemical and pharmacological studies . This compound is primarily utilized as a substrate or inhibitor in studies involving ATP-dependent enzymes, such as kinases and purinergic receptors.

Properties

Molecular Formula |

C10H11ClN5Na4O13P3 |

|---|---|

Molecular Weight |

629.55 g/mol |

IUPAC Name |

tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H15ClN5O13P3.4Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |

InChI Key |

JGKMWMQAWOVZHJ-ZVQJTLEUSA-J |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Cl)N.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Cl)N.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Chlorination of Adenosine

The foundational step involves introducing a chlorine atom at the 2-position of adenosine. A patented method (US20030181713A1) outlines an in situ process using adenosine , thionyl chloride (SOCl₂) , and pyridine in a non-aqueous solvent (e.g., acetonitrile) at subzero temperatures (−8°C). The reaction proceeds via a cyclic sulfite intermediate, which is subsequently hydrolyzed to yield 2-chloroadenosine. Critical parameters include:

Phosphorylation to Triphosphate

Phosphorylation of 2-chloroadenosine to its triphosphate form employs pyrophosphoric acid esters under anhydrous conditions. A modified Khorana method (US3079379A) utilizes adenosine 5'-phosphoramidate condensed with pyrophosphate esters (e.g., benzyl pyrophosphate) in dimethylformamide (DMF). Key steps include:

- Activation : Formation of a mixed anhydride intermediate using carbodiimides.

- Nucleophilic attack : Pyrophosphate ester reacts with the activated adenosine derivative.

- Deprotection : Alkaline hydrolysis (pH 9–10) to remove ester groups, yielding 2-Cl-ATP.

Table 1: Optimization of Phosphorylation Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | Maximizes enzyme stability |

| Pyrophosphate molar ratio | 2.2 equivalents | Prevents overphosphorylation |

| Reaction time | 18–24 hours | Ensures complete conversion |

| Solvent | DMF/Water (9:1) | Balances solubility and reactivity |

Enzymatic Phosphorylation

Kinase-Mediated Synthesis

Isolated rat hepatocytes demonstrate the ability to phosphorylate 2-chloroadenosine into 2-Cl-ATP via endogenous kinases. This method, while slower than chemical synthesis, offers stereochemical precision:

Whole-Cell Biocatalysis

Engineered E. coli expressing human adenosine kinase (hADK) and creatine kinase (CK) enhance triphosphate yields:

- Substrate feeding : 2-chloroadenosine (1 mM) in TB medium.

- ATP regeneration : Creatine phosphate (20 mM) sustains phosphorylation.

- Harvesting : Cells lysed via sonication in 60% methanol, followed by centrifugation.

This biocatalytic approach achieves 40–50% conversion efficiency, reducing byproducts compared to chemical methods.

Purification and Analytical Characterization

Chromatographic Techniques

Crude 2-Cl-ATP·Na is purified using:

- Ion-exchange chromatography : DEAE-Sephadex A-25 with a linear NaCl gradient (0.1–1.0 M).

- Reverse-phase HPLC : C18 column, 10 mM ammonium acetate (pH 6.5)/methanol gradient.

Table 2: Purity Assessment by LC-MS/MS

| Parameter | Value |

|---|---|

| Retention time | 8.2 min |

| Mass (m/z) | 524.1 [M-H]⁻ |

| Purity | ≥98% |

Spectroscopic Validation

- UV-Vis : λₘₐₓ = 260 nm (ε = 15,400 M⁻¹cm⁻¹), confirming adenine moiety integrity.

- ³¹P-NMR : Peaks at −10.2 ppm (α-P), −11.1 ppm (β-P), and −5.6 ppm (γ-P).

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

- Raw material cost : Thionyl chloride ($0.50/g) vs. enzymatic kits ($2.00/unit).

- Process intensity : Chemical synthesis requires 3 steps vs. 5 steps for enzymatic routes.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroadenosinetriphosphatesodiumsalt undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of adenosine and inorganic phosphate.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or thiols can be used for substitution reactions.

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the compound.

Oxidation and Reduction: Strong oxidizing or reducing agents can facilitate these reactions.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used; for example, substitution with sodium azide yields 2-azidoadenosinetriphosphatesodiumsalt.

Hydrolysis: Adenosine and inorganic phosphate are the primary products.

Oxidation and Reduction: Specific products depend on the reagents and conditions used.

Scientific Research Applications

2-Chloroadenosinetriphosphatesodiumsalt has a wide range of applications in scientific research:

Chemistry: It is used as a tool to study nucleotide analogs and their interactions with enzymes and receptors.

Biology: The compound is employed in studies involving purinergic signaling pathways and receptor binding assays.

Medicine: Research on this compound contributes to understanding its potential therapeutic applications, particularly in targeting purinergic receptors.

Industry: It is used in the development of biochemical assays and diagnostic tools.

Mechanism of Action

2-Chloroadenosinetriphosphatesodiumsalt exerts its effects by acting as an agonist for P2Y purinoceptors and an inhibitor of guanylate cyclase . Upon binding to P2Y receptors, it triggers a cascade of intracellular signaling events, leading to various physiological responses. The inhibition of guanylate cyclase affects cyclic GMP levels, influencing cellular processes such as smooth muscle relaxation and platelet aggregation.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 2-Chloroadenosinetriphosphatesodiumsalt and related nucleotide analogs:

Key Research Findings

Receptor Specificity

- 2-Methylthioadenosine triphosphate: Exhibits high affinity for P2Y receptors, particularly P2Y1 and P2Y12, due to the methylthio group enhancing hydrophobic interactions .

- 2-Chloroadenosinetriphosphatesodiumsalt: The chlorine atom likely reduces susceptibility to enzymatic degradation compared to ATP, making it a stable inhibitor of ATP-dependent processes .

Enzymatic Interactions

- ATP disodium salt : Universally recognized by ATPases and kinases due to its unmodified structure. Used as a reference in enzymatic activity assays .

- 2'-Deoxyadenosine triphosphate: Lacks the 2'-hydroxyl group, making it a substrate for DNA polymerases rather than RNA polymerases .

Solubility and Stability

- Sodium counterions in all listed compounds improve aqueous solubility. However, the tetrasodium salt of 2-methylthioadenosine triphosphate offers higher solubility for in vivo applications .

- The cyclic monophosphate form of 2-chloroadenosine (CAS 39023-65-9) is more membrane-permeable than triphosphate derivatives, facilitating intracellular studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.